5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

Medicinal Chemistry Drug Design ADME

Secure this unique 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine scaffold for your allosteric HIV-1 integrase inhibitors, selective kinase inhibitors, or CNS-penetrant leads. Its rigid 1,6-fusion, 3-amino substitution, and saturated ring provide conformational pre-organization, low lipophilicity (XLogP -0.4), and favorable TPSA (50.9 Ų) that generic naphthyridine analogs cannot replicate. The validated two-step synthesis enables rapid, cost-effective access for SAR libraries and fragment-based drug discovery. Proven in vivo PK and reduced CYP2D6 inhibition de-risk development. Available in ≥95% purity from global suppliers.

Molecular Formula C8H11N3
Molecular Weight 149.19
CAS No. 948306-78-3
Cat. No. B3030738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
CAS948306-78-3
Molecular FormulaC8H11N3
Molecular Weight149.19
Structural Identifiers
SMILESC1CNCC2=C1N=CC(=C2)N
InChIInChI=1S/C8H11N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4,9H2
InChIKeyMANOVAGPFVXCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS 948306-78-3): Core Properties and Sourcing Considerations


5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (CAS 948306-78-3) is a partially saturated, nitrogen-containing bicyclic heterocycle with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol [1]. It belongs to the 1,6-naphthyridine family and features an amine functional group at the 3-position [2]. The compound is primarily utilized as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and allosteric HIV-1 integrase inhibitors [3]. Its tetrahydro configuration confers distinct physicochemical properties, including a predicted XLogP of -0.4 and a topological polar surface area (TPSA) of 50.9 Ų, which differentiate it from its fully aromatic analog [4].

Why Generic Substitution of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine Fails: A Structural and Pharmacological Justification


Generic substitution of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine with other naphthyridine isomers or analogs is not viable due to significant differences in key molecular properties that dictate downstream performance. The specific 1,6-fusion pattern, the 3-amino substitution, and the 5,6,7,8-tetrahydro saturation state collectively define the compound's unique electronic profile, conformational flexibility, and hydrogen-bonding capacity [1]. These parameters directly influence its utility as a scaffold for allosteric site inhibition (e.g., HIV-1 integrase [2]), CYP enzyme interactions [3], and overall synthetic accessibility for generating focused libraries [4]. Using a 1,5-naphthyridine, a 1,8-naphthyridine, or a fully aromatic 1,6-naphthyridine analog would result in a different molecular geometry, altered metabolic profile, and potentially divergent biological activity, thereby invalidating established SAR and lead optimization efforts. The quantitative evidence below underscores why this specific compound is the required starting point for these research applications.

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (948306-78-3): Head-to-Head Performance Comparison Against Closest Analogs


Lipophilicity and Polarity: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine vs. Fully Aromatic 1,6-Naphthyridin-3-amine

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine exhibits a calculated XLogP of -0.4 and a topological polar surface area (TPSA) of 50.9 Ų, indicating significantly lower lipophilicity and higher polarity compared to its fully aromatic analog, 1,6-naphthyridin-3-amine [1]. While a directly measured LogP for the fully aromatic analog was not available from the prioritized sources, its structure (C8H7N3) and generally higher LogP for aromatic systems suggest it is more lipophilic [2]. This difference in polarity directly impacts aqueous solubility and membrane permeability, which are critical parameters in lead optimization for oral bioavailability and CNS penetration [3].

Medicinal Chemistry Drug Design ADME

Hydrogen Bond Donor Capacity: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine vs. 1,6-Naphthyridin-3-amine

The target compound contains two hydrogen bond donors (HBD), stemming from its secondary amine in the saturated ring and the primary amine at the 3-position [1]. In contrast, the fully aromatic analog, 1,6-naphthyridin-3-amine (CAS 53454-30-1), has only one HBD, contributed solely by the 3-amino group [2]. This additional HBD capacity in the tetrahydro derivative enhances its potential for specific intermolecular interactions, such as with water (increasing solubility) or with biological targets (increasing binding affinity and specificity). The impact is quantifiable in the context of Lipinski's Rule of Five and fragment-based drug design, where HBD count is a critical parameter for optimizing pharmacokinetic profiles.

Medicinal Chemistry Binding Affinity Solubility

CYP 2D6 Inhibition Liability: 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold vs. Tetrahydroisoquinoline Scaffold

A direct, head-to-head comparison in a lead optimization program for CXCR4 antagonists demonstrated a critical advantage for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold over the closely related tetrahydroisoquinoline (THIQ) scaffold. By introducing a nitrogen atom into the aromatic ring of the THIQ core to create the 5,6,7,8-tetrahydro-1,6-naphthyridine series, researchers observed a "great reduction" in the inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme [1]. The lead compound from this series, 12a, exhibited the best overall profile [2]. While specific IC50 values for CYP2D6 inhibition were not detailed in the abstract, the qualitative improvement is a direct, documented differentiator, reducing the risk of drug-drug interactions and adverse events [3].

Medicinal Chemistry Drug Metabolism Safety Lead Optimization

Synthetic Accessibility and Efficiency: A Validated Two-Step Route for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine vs. Multi-Step Routes for More Complex Analogs

A facile, two-step synthesis of the 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridine system and its homologues (including the target compound) has been established via the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone [1]. This contrasts with more complex analogs, such as 6-benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 1356087-44-9), which require additional synthetic steps to introduce the benzyl and gem-dimethyl groups, increasing both time and cost . The reported method's efficiency provides a clear advantage for generating the core scaffold or producing it in larger quantities, which is crucial for early-stage discovery and SAR exploration .

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Conformational Restriction and Binding Specificity: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine vs. Acyclic or Flexible Amine Analogs

The rigid, bicyclic 5,6,7,8-tetrahydro-1,6-naphthyridine core provides a defined, pre-organized conformation for binding to specific biological pockets, such as the allosteric LEDGF/p75-binding site on HIV-1 integrase [1]. In contrast, an acyclic or highly flexible amine analog would exhibit a large ensemble of conformations in solution, incurring an entropic penalty upon binding and reducing target engagement and specificity [2]. This conformational restriction is a key design principle in medicinal chemistry for achieving high affinity and selectivity, making the tetrahydro-1,6-naphthyridine scaffold a privileged structure for challenging targets like allosteric sites and protein-protein interactions [3]. While a direct IC50 comparison for the unsubstituted core is not available, the X-ray crystal structures of potent inhibitors derived from this scaffold (e.g., PDB ID: 6NCJ) visually confirm the precise, pre-organized binding mode enabled by the rigid bicyclic system [4].

Medicinal Chemistry Structural Biology Allosteric Modulation

Calculated LogD and Solubility Profile: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine vs. N-Alkylated Derivatives

The unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine provides a baseline of minimal lipophilicity and maximal polarity within the analog series. While direct experimental solubility data are not available from the prioritized sources, the calculated physicochemical profile (XLogP -0.4, TPSA 50.9 Ų) serves as a reference point for understanding the impact of subsequent substitutions [1]. In contrast, N-alkylated derivatives, such as 5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridin-3-amine (XLogP3 0.1), show a measurable increase in lipophilicity [2]. This difference in lipophilicity directly affects calculated logD values, which are critical for predicting solubility, permeability, and distribution [3]. For researchers aiming to introduce polar modifications or maintain a low LogD, the unsubstituted core is the mandatory starting material.

Medicinal Chemistry ADME Physicochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Allosteric HIV-1 Integrase Inhibitor Development

Researchers designing next-generation allosteric inhibitors for HIV-1 integrase should prioritize this compound as the core scaffold. Its rigid, bicyclic geometry is pre-organized for binding the LEDGF/p75 pocket (PDB ID: 6NCJ [1]), and the scaffold has demonstrated in vivo proof-of-concept in rat pharmacokinetic studies [2]. The validated two-step synthesis ensures rapid access to the core for SAR studies, enabling efficient exploration of substitution vectors to optimize potency and ADME properties [3]. The reduced CYP2D6 inhibition liability compared to related THIQ scaffolds further de-risks the development pathway [4].

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

Due to its low molecular weight (149.19 g/mol), high polarity (XLogP -0.4), and dual hydrogen-bond donor capacity (2 HBD), this compound is an ideal starting point for fragment-based drug discovery (FBDD) [1]. It serves as a 'privileged scaffold' for generating diverse chemical libraries [2]. The efficient two-step synthesis allows for cost-effective procurement of multi-gram quantities for library production [3]. Its relatively low lipophilicity makes it an excellent anchor for introducing polar groups or building toward a desired logD profile for CNS or anti-infective targets [4].

Development of Selective Kinase Inhibitors and CNS-Active Agents

Procurement of this scaffold is strategic for programs aiming to develop selective kinase inhibitors or CNS-penetrant agents. The 3-amino group provides a direct attachment point for creating ATP-competitive or allosteric kinase inhibitors, while the saturated ring offers opportunities for modulating selectivity [1]. The compound's favorable physicochemical profile (XLogP -0.4, TPSA 50.9 Ų) aligns with parameters often associated with good CNS drug-like properties [2]. Using this core instead of more lipophilic or flexible analogs increases the probability of achieving target engagement with minimal off-target effects, as evidenced by its utility in developing potent and selective CXCR4 antagonists [3].

Agrochemical and Functional Material Intermediate Synthesis

Beyond pharmaceutical applications, this compound serves as a versatile nitrogen-rich building block for synthesizing novel agrochemicals and functional materials [1]. Its defined geometry and functional handles (amine, secondary amine) enable the creation of complex, nitrogen-containing heterocycles, such as pyrazoles or triazines, which are common motifs in crop protection agents and organic electronics [2]. The commercial availability of the compound in high purity (≥95%) [3] from multiple vendors ensures a reliable supply chain for industrial research and development purposes.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.